
(Methyl(oxo)sulfonio)methane(R)-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is a complex organic compound that features a sulfonium group, a benzyloxycarbonyl-protected amino group, and a phenylthio-substituted butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide can be achieved through a multi-step process:
Formation of the sulfonium group: This can be done by reacting dimethyl sulfoxide (DMSO) with an appropriate alkylating agent under basic conditions.
Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the phenylthio-substituted butanone moiety: This can be achieved by reacting a suitable thiol with a butanone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfonium group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Free amines
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: The sulfonium group can act as a catalyst in certain organic reactions.
Biology
Bioconjugation: The amino group can be used to attach the compound to biomolecules for various applications.
Medicine
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide would depend on its specific application. Generally, the sulfonium group can participate in nucleophilic substitution reactions, while the amino and carbonyl groups can engage in hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(Methyl(oxo)sulfonio)methane: A simpler compound with a sulfonium group.
®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide: A compound lacking the sulfonium group but retaining the other functional groups.
Uniqueness
The combination of the sulfonium group, benzyloxycarbonyl-protected amino group, and phenylthio-substituted butanone moiety makes (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide unique
Properties
Molecular Formula |
C20H25NO4S2 |
|---|---|
Molecular Weight |
407.6 g/mol |
InChI |
InChI=1S/C18H19NO3S.C2H6OS/c1-14(20)17(13-23-16-10-6-3-7-11-16)19-18(21)22-12-15-8-4-2-5-9-15;1-4(2)3/h2-11,17,20H,1,12-13H2,(H,19,21);1-2H3/t17-;/m0./s1 |
InChI Key |
CDASWPBYVCLRDG-LMOVPXPDSA-N |
Isomeric SMILES |
C[SH+](=O)C.C=C([C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)[O-] |
Canonical SMILES |
C[SH+](=O)C.C=C(C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


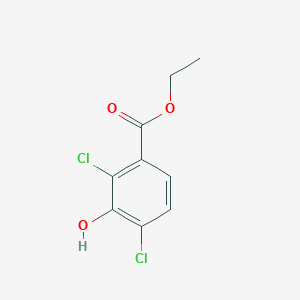
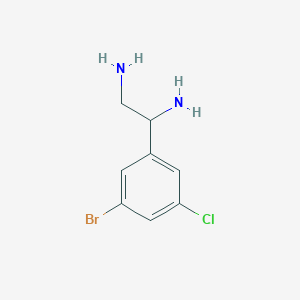

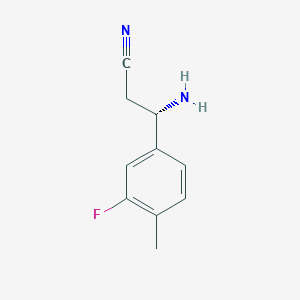
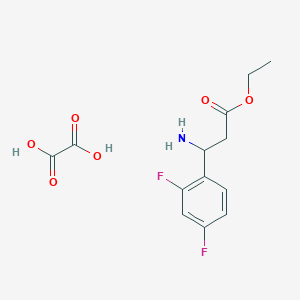
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
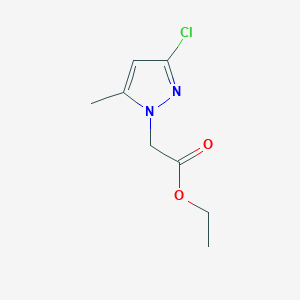
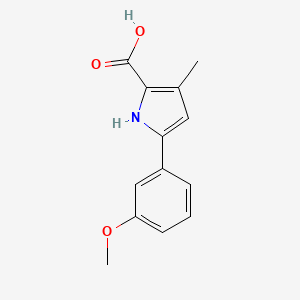
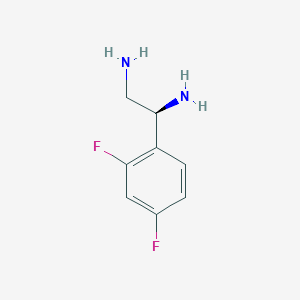
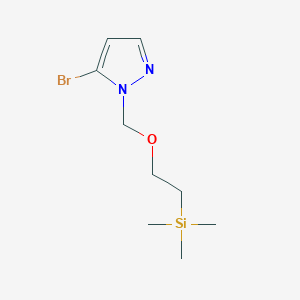
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)
